A Comprehensive Technical Guide to N-(4-(1-Ethoxyethoxy)phenyl)acetamide: Synthesis, Characterization, and Application
A Comprehensive Technical Guide to N-(4-(1-Ethoxyethoxy)phenyl)acetamide: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-(4-(1-ethoxyethoxy)phenyl)acetamide, a key intermediate in synthetic organic chemistry. As a protected derivative of the widely recognized N-(4-hydroxyphenyl)acetamide (paracetamol), this compound plays a crucial role in enabling complex molecular synthesis by temporarily masking a reactive hydroxyl group. This document, authored from the perspective of a Senior Application Scientist, will delve into the causality behind its synthesis, the logic of its application, and the validated protocols for its use.
Introduction: The Strategic Importance of Protecting Groups
In the multi-step synthesis of complex molecules, such as pharmaceuticals and natural products, it is often necessary to prevent a specific functional group from reacting while transformations are carried out elsewhere in the molecule.[1] This is achieved by introducing a temporary "protecting group," which renders the functional group inert to certain reaction conditions. The protecting group must be easily introduced, stable during subsequent reactions, and readily removed under conditions that do not affect the rest of the molecule.[1]
N-(4-(1-Ethoxyethoxy)phenyl)acetamide is the product of protecting the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide with a 1-ethoxyethyl (EE) group. The EE group is an acetal that is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, but can be easily removed under mild acidic conditions.[2] This strategic protection allows for a broad scope of chemical modifications on other parts of the N-acetyl-p-aminophenol scaffold.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound is N-(4-(1-ethoxyethoxy)phenyl)acetamide . This name is derived by identifying the primary functional group as an acetamide attached to a substituted phenyl ring. The substituent at the 4-position of the phenyl ring is a 1-ethoxyethoxy group.
Key Structural Features:
-
Parent Moiety: N-phenylacetamide.[3]
-
Substitution: The phenyl ring is substituted at the para (4) position.
-
Protecting Group: A 1-ethoxyethyl acetal, formed from the phenolic oxygen, an ethyl group, and a bridging ethylidene group.
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| IUPAC Name | N-(4-(1-Ethoxyethoxy)phenyl)acetamide |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Synonyms | EE-protected paracetamol, Paracetamol EE ether |
Synthesis of N-(4-(1-Ethoxyethoxy)phenyl)acetamide: Protection of a Phenolic Hydroxyl
The synthesis of N-(4-(1-ethoxyethoxy)phenyl)acetamide is typically achieved through the acid-catalyzed addition of the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide to ethyl vinyl ether. This reaction is efficient and generally proceeds in high yield under mild conditions.[2]
Experimental Protocol: Protection
Objective: To protect the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide as a 1-ethoxyethyl (EE) ether.
Materials:
-
N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
Ethyl vinyl ether
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add ethyl vinyl ether (a slight excess, e.g., 1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the vinyl ether and the product acetal.
-
Mild Acid Catalyst: PPTS is used as a mild acid catalyst to avoid potential side reactions or degradation of the starting material or product.
-
Aqueous Work-up: The basic wash with sodium bicarbonate neutralizes the acid catalyst, preventing deprotection during work-up and purification.
Workflow Diagram: Protection of Paracetamol
Caption: Synthesis of N-(4-(1-ethoxyethoxy)phenyl)acetamide.
Spectroscopic Characterization
The structure of the synthesized product can be confirmed using standard spectroscopic techniques. The following are the expected spectral data based on the structure and analysis of similar compounds.[4][5]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | s (broad) | 1H | Amide N-H |
| ~7.4-7.6 | d | 2H | Aromatic protons ortho to the amide group |
| ~6.9-7.1 | d | 2H | Aromatic protons ortho to the ether group |
| ~5.3-5.5 | q | 1H | Acetal C-H |
| ~3.5-3.8 | m | 2H | Ethoxy -O-CH₂- |
| ~2.1 | s | 3H | Acetyl -CH₃ |
| ~1.3-1.4 | d | 3H | Acetal -CH₃ |
| ~1.2 | t | 3H | Ethoxy -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Amide C=O |
| ~155-157 | Aromatic C-O |
| ~135-137 | Aromatic C-N |
| ~121-123 | Aromatic C-H (ortho to amide) |
| ~117-119 | Aromatic C-H (ortho to ether) |
| ~99-101 | Acetal C-H |
| ~60-62 | Ethoxy -O-CH₂- |
| ~24-26 | Acetyl -CH₃ |
| ~20-22 | Acetal -CH₃ |
| ~15-17 | Ethoxy -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1660-1680 | C=O stretch (amide) |
| ~1500-1600 | C=C stretch (aromatic) |
| ~1050-1150 | C-O stretch (ether/acetal) |
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound (223.27 g/mol ).
Application as a Protected Intermediate
The primary application of N-(4-(1-ethoxyethoxy)phenyl)acetamide is as a protected intermediate in organic synthesis. With the phenolic hydroxyl group masked, the molecule can undergo a variety of reactions that would otherwise be incompatible with a free phenol. These include:
-
N-Alkylation or N-Arylation: The amide nitrogen can be further substituted.
-
Aromatic Substitution: Electrophilic or nucleophilic aromatic substitution reactions can be performed on the phenyl ring.
-
Modifications of the Acetyl Group: The acetyl methyl group can be functionalized.
Once the desired transformations are complete, the EE group can be selectively removed to reveal the free hydroxyl group.
Deprotection: Regenerating the Phenolic Hydroxyl
The removal of the 1-ethoxyethyl (EE) protecting group is typically achieved by acid-catalyzed hydrolysis.[6] The lability of the acetal linkage in the presence of acid allows for its cleavage under mild conditions, which preserves most other functional groups.
Experimental Protocol: Deprotection
Objective: To cleave the EE ether and regenerate the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide.
Materials:
-
N-(4-(1-ethoxyethoxy)phenyl)acetamide
-
A mild acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or dilute hydrochloric acid)
-
A protic solvent (e.g., methanol, ethanol, or a mixture of THF and water)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve N-(4-(1-ethoxyethoxy)phenyl)acetamide in a suitable solvent such as methanol or a THF/water mixture.
-
Acidification: Add a catalytic amount of a mild acid (e.g., TsOH).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The resulting N-(4-hydroxyphenyl)acetamide can be purified by recrystallization if necessary.
Self-Validating System: The success of the deprotection can be easily validated by comparing the spectroscopic data (NMR, IR) of the product with that of an authentic sample of N-(4-hydroxyphenyl)acetamide. The disappearance of the signals corresponding to the EE group and the appearance of a broad O-H stretch in the IR spectrum are key indicators of a successful reaction.
Workflow Diagram: Deprotection to Paracetamol
Caption: Deprotection of the EE group to yield N-(4-hydroxyphenyl)acetamide.
Safety and Handling
As a laboratory chemical, N-(4-(1-ethoxyethoxy)phenyl)acetamide should be handled with appropriate safety precautions. While specific toxicity data is not available for this compound, information for related acetamides can be used as a guide.[7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
N-(4-(1-ethoxyethoxy)phenyl)acetamide serves as a quintessential example of the strategic use of protecting groups in modern organic synthesis. Its straightforward preparation, stability to a range of reagents, and facile deprotection make it a valuable tool for chemists in research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering field-proven insights and validated protocols to aid in its effective utilization.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29539, N-(4-Ethoxyphenyl)-N-hydroxyacetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Supporting Information. (n.d.). General experimental information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
- Arora, P., & Arora, M. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1042-1044.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145302496, N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide.
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]
- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037.
-
ResearchGate. (2025). N-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Acetamide, N-[4-(acetyloxy)phenyl]- - Substance Details. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]
-
ResearchGate. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. Retrieved from [Link]
Sources
- 1. Protection and Deprotection [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetamide, N-phenyl- [webbook.nist.gov]
- 4. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
